Cas no 1403-36-7 (Chetomin)

Chetomin structure
Chetomin structure
상품 이름:Chetomin
CAS 번호:1403-36-7
MF:C31H30N6O6S4
메가와트:710.866500000001
MDL:MFCD28137713
CID:169861
PubChem ID:10417379

Chetomin 화학적 및 물리적 성질

이름 및 식별자

    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
    • CHAETOMIN
    • Chetomin
    • CHETOMIN(RG)
    • Chetomin,Chaetomin
    • Chetomin,Chaetomiumspecies
    • CS-1
    • CTM
    • NSC 289491
    • Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • HSF4
    • SSFA2
    • DKFZp313O1039
    • SCHEMBL1098248
    • BDBM50396027
    • NSC-289491
    • 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • A934182
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • UNII-BKU7CX6USX
    • BRN 0077366
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • MS-31200
    • CS-0028866
    • AKOS040759040
    • CHEMBL499593
    • HY-107553
    • 4-27-00-09496 (Beilstein Handbook Reference)
    • 1403-36-7
    • M04053
    • BKU7CX6USX
    • DTXSID20930759
    • NCI60_002373
    • SCHEMBL17240924
    • 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • CHEBI:68741
    • 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • J-007375
    • F90097
    • NSC289491
    • Q27137160
    • CHEMBL1965934
    • hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • GLXC-10588
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
    • DA-62263
    • 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
    • ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • MDL: MFCD28137713
    • 인치: InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
    • InChIKey: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • 미소: CN1C(=O)[C@@]2(CO)N(C)C(=O)[C@]1(CC3=CN(C4=CC=CC=C34)[C@]56C[C@]78C(=O)N(C)[C@](CO)(C(=O)N7[C@H]5NC9=CC=CC=C96)SS8)SS2

계산된 속성

  • 정밀분자량: 712.12700
  • 동위원소 질량: 710.111
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 47
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 1460
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 139

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 218-220 ºC (chloroform )
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.889
  • 용해도: Insuluble (5.8E-6 g/L) (25 ºC),
  • PSA: 238.17000
  • LogP: 1.77650
  • 용해성: 미확정

Chetomin 보안 정보

  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • 위험 범주 코드: 25
  • 보안 지침: 45
  • 위험물 표지: T
  • 저장 조건:?20°C

Chetomin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19052-5mg
Chetomin
1403-36-7 98%
5mg
¥3673.00 2023-09-09
MedChemExpress
HY-107553-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
¥3700 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-1 mg
Chetomin
1403-36-7 98.0%
1mg
¥3297.00 2022-02-28
ChemScence
CS-0028866-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
$370.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-5 mg
Chetomin
1403-36-7 98.0%
5mg
¥8407.00 2022-02-28
BioAustralis
BIA-C1719-0.50 mg
Chaetomin
1403-36-7 >95%byHPLC
0.50mg
$233.00 2023-09-14
Hello Bio
HB1459-5mg
Chetomin
1403-36-7 >98%
5mg
£346 2023-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-202535-1 mg
Chetomin,
1403-36-7 >98%
1mg
¥1,301.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202535-1mg
Chetomin, (Out of Stock: Availability 9/8/23)
1403-36-7 >98%
1mg
¥1301.00 2023-09-05
Fluorochem
M04053-1mg
Chetomin, Chaetomium species
1403-36-7 >98%
1mg
£152.00 2022-02-28

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin
A934182
순결:99%
재다:1mg
가격 ($):464.0